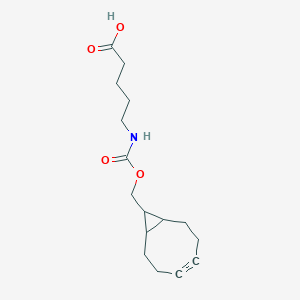5-endo-BCN-pentanoic acid
CAS No.:
Cat. No.: VC15891947
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H23NO4 |
|---|---|
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | 5-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)pentanoic acid |
| Standard InChI | InChI=1S/C16H23NO4/c18-15(19)9-5-6-10-17-16(20)21-11-14-12-7-3-1-2-4-8-13(12)14/h12-14H,3-11H2,(H,17,20)(H,18,19) |
| Standard InChI Key | SHBBGNJSLQPJLH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(C2COC(=O)NCCCCC(=O)O)CCC#C1 |
Introduction
Chemical and Structural Properties of 5-endo-BCN-Pentanoic Acid
Molecular Architecture
The core structure of 5-endo-BCN-pentanoic acid consists of a bicyclo[6.1.0]nonane scaffold fused to a pentanoic acid chain. The BCN group adopts an endo conformation, which imposes significant ring strain on the cyclooctyne moiety. This strain enhances reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a hallmark of bioorthogonal chemistry . The pentanoic acid tail provides a carboxylic acid functional group (-COOH) for covalent conjugation to amines via carbodiimide-mediated coupling (e.g., EDC or HATU) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 2364591-80-8 |
| Solubility | Soluble in DMSO, DMF, THF |
| Storage Conditions | -20°C, desiccated |
| Purity | ≥95% (HPLC) |
The compound’s solubility in polar aprotic solvents facilitates its use in organic synthesis, while its stability at -20°C ensures long-term viability in research settings .
Synthetic Accessibility
Commercial synthesis of 5-endo-BCN-pentanoic acid typically involves multi-step organic reactions starting from bicyclo[6.1.0]nonane precursors. The endo configuration is achieved through stereoselective ring-opening strategies, followed by functionalization with a pentanoic acid side chain. Suppliers such as GlpBio, BioCat GmbH, and AxisPharm offer the compound in quantities ranging from 50 mg to 500 mg, with prices varying between $220 and $1,120 per unit .
Applications in PROTAC Development
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, triggering their ubiquitination and subsequent proteasomal degradation. 5-endo-BCN-pentanoic acid serves as a critical linker in these constructs, connecting the E3 ligase ligand (e.g., VHL or CRBN) to the target protein binder (e.g., a kinase inhibitor) . Its alkyl chain length (five carbons) optimizes spatial flexibility, ensuring proper orientation between the two functional domains .
Advantages Over Conventional Linkers
Traditional PROTAC linkers (e.g., PEG-based chains) often suffer from immunogenicity or metabolic instability. In contrast, the BCN moiety in 5-endo-BCN-pentanoic acid enables bioorthogonal conjugation, reducing off-target interactions. Additionally, the compound’s aliphatic chain resists enzymatic cleavage, enhancing in vivo stability .
Bioorthogonal Click Chemistry Applications
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The strained cyclooctyne group in 5-endo-BCN-pentanoic acid reacts rapidly with azides via SPAAC, forming stable triazole adducts without requiring cytotoxic copper catalysts. This reaction is widely used for labeling biomolecules in live cells .
Key Reaction Parameters
Comparative Performance in Conjugation Reactions
A 2024 study compared 5-endo-BCN-pentanoic acid to other bioorthogonal reagents (e.g., TCO, tetrazines) in protein conjugation. Key findings included:
-
Faster Kinetics: BCN-azide reactions reached >90% conversion within 15 minutes at 37°C .
-
Reduced Isomerization: Unlike trans-cyclooctene (TCO), BCN resists isomerization, ensuring consistent reactivity .
-
High Fidelity: No homo-conjugate formation was observed in heterodimeric protein assemblies .
Synthesis and Functionalization Strategies
Conjugation to Biomolecules
The carboxylic acid group of 5-endo-BCN-pentanoic acid is activated using carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) to form active esters, which subsequently react with primary amines on proteins, peptides, or small molecules .
Example: Antibody-Drug Conjugate (ADC) Synthesis
-
Activation: Treat 5-endo-BCN-pentanoic acid with HATU and DIEA in DMF.
-
Conjugation: Incubate activated ester with lysine residues on trastuzumab.
-
Click Reaction: React BCN-modified antibody with azide-functionalized cytotoxic payload (e.g., MMAE) .
Future Perspectives and Research Directions
Expanding PROTAC Therapeutics
The modularity of 5-endo-BCN-pentanoic acid enables rapid prototyping of PROTACs against undruggable targets. Ongoing research focuses on optimizing linker length and rigidity for neurodegenerative disease targets, such as tau and α-synuclein .
Advanced Drug Delivery Systems
BCN-mediated click chemistry is being leveraged to develop stimuli-responsive nanocarriers. For example, azide-functionalized liposomes conjugated to BCN-modified targeting ligands enable tumor-specific drug release .
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume